molecular formula C18H25N3O4S3 B2577155 (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058219-17-2

(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2577155
CAS RN: 1058219-17-2
M. Wt: 443.6
InChI Key: SWVRHTZELHVAEU-HNENSFHCSA-N
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Description

(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H25N3O4S3 and its molecular weight is 443.6. The purity is usually 95%.
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Scientific Research Applications

Stability and Reactivity of C–F Bond

The stability and reactivity of the C–F bond in this compound under different conditions are crucial for understanding its behavior. Little attention has been paid to this aspect, but it’s essential for designing synthetic routes and predicting its behavior in various environments . Investigating how the fluoromethyl and methoxy groups influence the stability and reactivity of the C–F bond can provide valuable insights.

Hydroxylation and Methylation Reactions

A. Hydroxylation at C3 Position: The compound’s structure includes a 5-methoxy group and a methylthio moiety. Researchers have explored regiospecific hydroxylation at the C3 position of related naphthoic acids. For instance, AziB1 catalyzes the hydroxylation of 5-methyl-NPA (naphthoic acid) to produce 3-hydroxy-5-methyl-NPA, which is then O-methylated by AziB2 to form the methoxy functionality .

B. Elimination Pathways: Efforts to eliminate the methylsulfonyl group from derivatives of this compound have yielded interesting results. While dihydroquinoline sulfonamides prepared from certain substrates readily undergo elimination to give excellent yields of quinolines, others fail to aromatize and instead decompose. The presence of an enolizable methyl ketone at C-3 affects the outcome. Understanding these elimination pathways is crucial for synthetic strategies .

Multiple Bonding Effects

A new multifunctional molecule, 1-methanesulfonyl-piperazine (MP), has been applied to modify perovskite films. MP enables multiple bonding interactions with the film, including hydrogen bonds, Pb-O, and Pb-N dative bonds. Such interactions play a role in enhancing material properties and stability .

properties

IUPAC Name

N-[5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S3/c1-25-14-6-7-16-15(11-14)21(9-10-26-2)18(27-16)19-17(22)13-5-4-8-20(12-13)28(3,23)24/h6-7,11,13H,4-5,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVRHTZELHVAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=NC(=O)C3CCCN(C3)S(=O)(=O)C)N2CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide

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